molecular formula C16H14N4O3 B2663373 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034315-46-1

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2663373
CAS No.: 2034315-46-1
M. Wt: 310.313
InChI Key: BDNXQXGXANUHBX-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXQXGXANUHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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